molecular formula C15H20ClN3O2 B12808886 6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride CAS No. 101832-86-4

6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride

Cat. No.: B12808886
CAS No.: 101832-86-4
M. Wt: 309.79 g/mol
InChI Key: UWNMAXDIFWCFBC-UHFFFAOYSA-N
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Description

6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a nitro group at the 6th position and a hexamethyleneiminomethyl group at the 3rd position of the indole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride typically involves multiple steps:

    Nitration of Indole: The starting material, indole, undergoes nitration to introduce the nitro group at the 6th position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formylation: The nitrated indole is then subjected to formylation to introduce a formyl group at the 3rd position.

    Reductive Amination: The formylated product undergoes reductive amination with hexamethyleneimine to form the hexamethyleneiminomethyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2nd position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 6-amino-3-(hexamethyleneiminomethyl)indole.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexamethyleneiminomethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroindole: Lacks the hexamethyleneiminomethyl group, making it less lipophilic.

    3-(Hexamethyleneiminomethyl)indole: Lacks the nitro group, resulting in different reactivity and biological activity.

    6-Amino-3-(hexamethyleneiminomethyl)indole: Formed by the reduction of the nitro group, exhibiting different chemical and biological properties.

Uniqueness

6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride is unique due to the presence of both the nitro and hexamethyleneiminomethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

101832-86-4

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

3-(azepan-1-ium-1-ylmethyl)-6-nitro-1H-indole;chloride

InChI

InChI=1S/C15H19N3O2.ClH/c19-18(20)13-5-6-14-12(10-16-15(14)9-13)11-17-7-3-1-2-4-8-17;/h5-6,9-10,16H,1-4,7-8,11H2;1H

InChI Key

UWNMAXDIFWCFBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC[NH+](CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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